5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole
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Overview
Description
5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole is a polycyclic aromatic compound that belongs to the indolo[3,2-b]carbazole family. This compound is known for its unique structural and electronic properties, which make it an attractive candidate for various applications in organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole typically involves a multi-step process. One common method includes the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride in the presence of SnCl4, followed by regioselective palladium-catalyzed cyclization of the obtained 2,8-bis(2-iodobenzoyl) derivatives into the desired fused 9H-fluoren-9-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atoms and aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2) are common.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated indolo[3,2-b]carbazole derivatives.
Scientific Research Applications
5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anti-cancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with DNA and proteins, influencing cellular processes such as apoptosis and cell cycle regulation.
Pathways Involved: The compound can modulate oxidative stress pathways, inhibit DNA synthesis, and affect the expression of proinflammatory cytokines and chemokines.
Comparison with Similar Compounds
- 5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde
- 6,12-Dihydroindolo[3,2-b]carbazole
Comparison: 5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole stands out due to its unique hexyl substituents, which enhance its solubility and processability compared to other indolo[3,2-b]carbazole derivatives. Additionally, its structural rigidity and electronic properties make it particularly suitable for applications in organic electronics .
Properties
CAS No. |
924648-25-9 |
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Molecular Formula |
C30H36N2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
5,11-dihexylindolo[3,2-b]carbazole |
InChI |
InChI=1S/C30H36N2/c1-3-5-7-13-19-31-27-17-11-9-15-23(27)25-22-30-26(21-29(25)31)24-16-10-12-18-28(24)32(30)20-14-8-6-4-2/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3 |
InChI Key |
VDVZBOIEEKJVSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4CCCCCC |
Origin of Product |
United States |
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